1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-(4-methoxyphenyl)ethanone
Overview
Description
Scientific Research Applications
Pyrolysis and Stability Analysis
- Research into new psychoactive substances, such as 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride, has involved the investigation of their stability and pyrolysis products. The investigation aims to understand the potential degradation and formation of unknown substances when exposed to heat, particularly relevant in scenarios of inhalation or smoking (Texter et al., 2018).
Chemical Synthesis and Heterocyclization
- Studies have explored the synthesis of compounds like 2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl) ethanone and its reactions, demonstrating the potential for heterocyclization, leading to the formation of various heterocycles such as isoflavones, isoxazoles, pyrazoles, and aminopyrimidines (Moskvina et al., 2015).
Oxidation Mechanisms in Organic Chemistry
- Research into organic peracid oxidation mechanisms, using compounds like 2,6-dimethoxyacetophenone, has revealed insights into whether oxidation reactions follow the oxygen insertion or direct ring hydroxylation mechanism. Such research is crucial for understanding the molecular structure's impact on chemical reactions (Gambarotti & Bjørsvik, 2015).
Metabolic Pathway Analysis
- Studies on the metabolism of psychoactive phenethylamines like 4-bromo-2,5-dimethoxyphenethylamine in rats identified several metabolites, providing a deeper understanding of metabolic pathways and potential implications for human metabolism and drug interaction (Kanamori et al., 2002).
Natural Product Isolation and Characterization
- Research on plant compounds, such as those isolated from Cymbidium Aloifolium, demonstrates the identification and characterization of various natural products, including substituted bibenzyls and dihydrophenanthrenes. This research contributes to our understanding of natural product chemistry and potential applications in pharmaceuticals and other industries (Juneja et al., 1987).
Applications in Lignin Chemistry
- Studies on the acid treatment of birch lignin have provided insights into the formation of various compounds, enhancing our understanding of lignin chemistry and its potential applications in biomaterials and bioenergy (Li et al., 1996).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(2-hydroxy-4,6-dimethoxyphenyl)-2-(4-methoxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O5/c1-20-12-6-4-11(5-7-12)8-14(18)17-15(19)9-13(21-2)10-16(17)22-3/h4-7,9-10,19H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJOJPXRGHLGTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)C2=C(C=C(C=C2OC)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351017 | |
Record name | 1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-(4-methoxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30351017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39604-68-7 | |
Record name | 1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-(4-methoxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30351017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-HYDROXY-4,6-DIMETHOXYPHENYL)-2-(4-METHOXYPHENYL)ETHANONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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